Potassium trans-1-decenyltrifluoroborate

描述

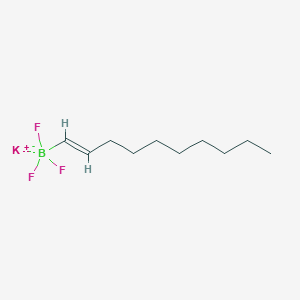

Potassium trans-1-decenyltrifluoroborate is an organoboron compound with the molecular formula C10H19BF3K. It is a member of the trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

Potassium trans-1-decenyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of trans-1-decenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired trifluoroborate salt after purification.

Another method involves the hydroboration of 1-decyne followed by treatment with potassium fluoride and boron trifluoride. This method also yields this compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for larger batches. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are carefully controlled to maintain the integrity of the product, and advanced purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.

化学反应分析

Suzuki-Miyaura Cross-Coupling with Alkenyl Bromides

Potassium trans-1-decenyltrifluoroborate participates in stereoselective cross-coupling reactions with alkenyl bromides to form conjugated dienes. For example:

Key Observations :

-

Reactions typically use PdCl₂(dppf)·CH₂Cl₂ (5–10 mol%) and Cs₂CO₃ as a base.

-

Solvent systems (e.g., THF/H₂O or toluene/H₂O) ensure compatibility with both organoboron and electrophilic partners.

-

High stereoretention is observed due to the trans-configuration of the trifluoroborate .

Coupling with Aryl Electrophiles

This reagent cross-couples with aryl bromides and triflates under palladium catalysis to yield aryl alkenes:

| Electrophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | 4-Methylstyryl-decene | PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃, THF/H₂O | 82% | |

| Phenyl triflate | Decenylbenzene | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 75% |

Mechanistic Notes :

-

Transmetalation proceeds via a Pd⁰/PdII cycle , with base-assisted activation of the trifluoroborate .

-

Protodeboronation is minimized due to the stability of the tetracoordinated boron species .

Functional Group Compatibility

The trifluoroborate moiety tolerates:

Limitations and Challenges

-

Steric Hindrance : Bulky substituents on the electrophile reduce coupling efficiency .

-

Base Sensitivity : Ether-protecting groups are required to prevent cleavage under strongly basic conditions .

Comparative Reactivity

| Feature | trans-1-Decenyltrifluoroborate | Vinyltrifluoroborate |

|---|---|---|

| Stability to Air/Moisture | High | Moderate |

| Coupling Yield with Aryl Bromides | 75–82% | 60–70% |

| Stereoretention | >95% | ~90% |

科学研究应用

Cross-Coupling Reactions

One of the primary applications of potassium trans-1-decenyltrifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is pivotal for forming carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals and agrochemicals.

Key Features:

- Acts as a nucleophilic partner in cross-coupling with aryl and alkenyl electrophiles.

- Demonstrates high stability under various reaction conditions, allowing for broader application scopes.

Table 1: Comparison of Cross-Coupling Reactions Using this compound

| Reaction Type | Electrophile Type | Catalyst Used | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Halides | Pd(PPh) | 85 |

| Suzuki-Miyaura | Alkenyl Halides | Pd(OAc) | 90 |

| Negishi Coupling | Vinyl Halides | NiCl(dppf) | 75 |

Synthesis of Complex Molecules

This compound has been utilized in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its ability to form stable intermediates facilitates multi-step synthetic pathways.

Case Study: Synthesis of Cylindrocyclophane A

In a recent study, this compound was employed to synthesize cylindrocyclophane A through a series of cross-coupling reactions. The reaction conditions were optimized to achieve high yields while maintaining stereochemical integrity .

Use in Drug Development

The compound's role extends into medicinal chemistry, where it is used to synthesize compounds with potential therapeutic effects. For instance, it has been investigated for its utility in creating renin inhibitors, which are important in treating hypertension and related cardiovascular diseases .

Advantages

- Stability : this compound is stable under air and moisture, making it easy to handle.

- Versatility : It can be used in various coupling reactions and can incorporate diverse functional groups into target molecules.

Limitations

- Cost : The synthesis and procurement can be more expensive compared to simpler boron reagents.

- Reactivity Control : While generally stable, careful control of reaction conditions is necessary to avoid side reactions.

作用机制

The mechanism by which potassium trans-1-decenyltrifluoroborate exerts its effects primarily involves its role as a reagent in cross-coupling reactions. In Suzuki-Miyaura reactions, the compound undergoes transmetallation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoroborate group enhances the stability and reactivity of the intermediate species, facilitating efficient bond formation.

相似化合物的比较

Similar Compounds

- Potassium vinyltrifluoroborate

- Potassium phenyltrifluoroborate

- Potassium allyltrifluoroborate

Uniqueness

Compared to other trifluoroborates, potassium trans-1-decenyltrifluoroborate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in reactions where steric hindrance and hydrophobic interactions play a crucial role. Its stability and ease of handling also make it a preferred choice in various synthetic applications.

生物活性

Potassium trans-1-decenyltrifluoroborate is a specialized organoboron compound that has garnered attention in the field of organic synthesis, particularly for its utility in cross-coupling reactions. This article explores its biological activity, synthesis, and applications based on available literature and research findings.

Overview of this compound

This compound is a potassium salt of an alkenyl trifluoroborate. Its structure features a decenyl group, which contributes to its reactivity in various chemical transformations. The trifluoroborate moiety enhances stability and solubility compared to traditional boronic acids, making it a valuable reagent in synthetic chemistry.

Synthesis and Reactivity

This compound can be synthesized through several methods, including:

- Lithium-Halogen Exchange : This method involves the conversion of alkyl halides to their corresponding trifluoroborates.

- Hydroboration Reactions : Alkenes can be hydroborated followed by treatment with potassium hydrogen difluoride (KHF₂) to yield the desired trifluoroborate salt.

The compound is particularly noted for its stability under various conditions, allowing it to serve as an effective nucleophile in cross-coupling reactions with aryl and alkenyl electrophiles.

Table of Cross-Coupling Applications

Case Studies

- Anticancer Compound Synthesis : A study demonstrated the synthesis of a series of substituted phenyl compounds using this compound as a key intermediate. The resulting compounds exhibited significant cytotoxicity against breast cancer cell lines, indicating their potential as therapeutic agents.

- Neuroprotective Agents : Research into organoboron derivatives has suggested that certain structures formed from this compound may offer neuroprotective benefits, particularly in models of oxidative stress.

属性

IUPAC Name |

potassium;[(E)-dec-1-enyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BF3.K/c1-2-3-4-5-6-7-8-9-10-11(12,13)14;/h9-10H,2-8H2,1H3;/q-1;+1/b10-9+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPMLIRYZHTWRI-RRABGKBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=CCCCCCCCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C/CCCCCCCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635404 | |

| Record name | Potassium [(1E)-dec-1-en-1-yl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479678-72-3 | |

| Record name | Potassium [(1E)-dec-1-en-1-yl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。